

5-Ethylindan: A Technical Brief on a Structurally Simple Aromatic Hydrocarbon

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Compound of Interest

Compound Name: *1H-Indene, 5-ethyl-2,3-dihydro-*

Cat. No.: B12792522

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Absence of a Notable Discovery History

Despite a thorough review of scientific literature and chemical databases, there is a conspicuous absence of specific information regarding the discovery and historical development of 5-ethylindan. This suggests that the compound has not been the subject of significant historical research or landmark studies that would typically accompany a molecule of notable scientific interest. Its existence is documented in chemical databases, indicating it has likely been synthesized, but the context of its initial preparation and any subsequent investigations into its properties or applications remain largely unrecorded in accessible literature. It is plausible that 5-ethylindan has been synthesized as part of broader chemical library generation for screening purposes or as an intermediate in the synthesis of more complex molecules, rather than being a primary target of investigation itself.

Physicochemical Properties

The fundamental physicochemical properties of 5-ethylindan, as aggregated from various chemical databases, are summarized below. These data provide a quantitative profile of the molecule.

Property	Value
Molecular Formula	C ₁₁ H ₁₄
Molecular Weight	146.23 g/mol
CAS Number	Not available for 5-ethylindan specifically
IUPAC Name	5-ethyl-2,3-dihydro-1H-indene

Note: While CAS numbers exist for isomers such as 1-ethylindan and 2-ethylindan, a specific CAS number for 5-ethylindan is not readily found, further highlighting its obscurity.

Plausible Synthetic Pathway

While no specific historical synthesis of 5-ethylindan is documented, a plausible and chemically sound method for its preparation can be proposed based on established organic chemistry principles, particularly the Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877. This proposed two-step synthesis involves the Friedel-Crafts acylation of ethylbenzene followed by a Clemmensen or Wolff-Kishner reduction.

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of Ethylbenzene

- Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), ethylbenzene is added.
- Acylation: Acryloyl chloride is added dropwise to the cooled reaction mixture. The reaction is typically exothermic and requires careful temperature control (e.g., maintaining the temperature between 0 and 5 °C).
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup:** Upon completion, the reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
- **Extraction and Purification:** The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude propiophenone derivative is then purified by column chromatography or distillation.

Step 2: Reduction of the Ketone

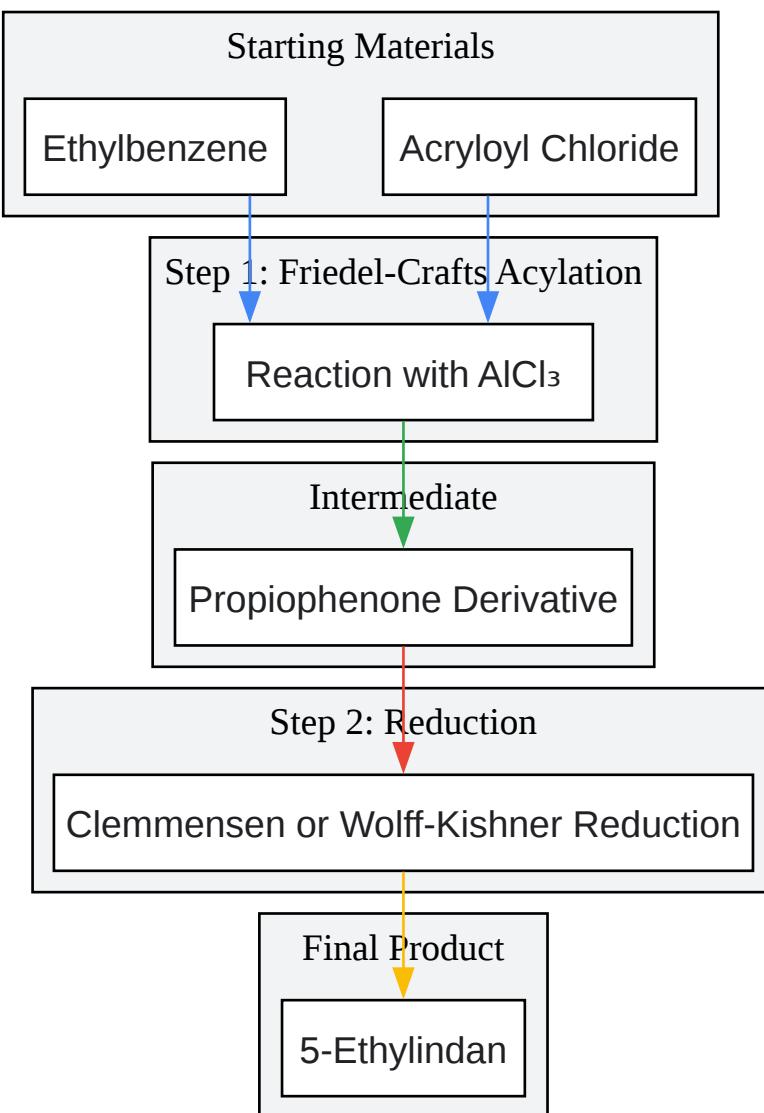
The carbonyl group of the propiophenone derivative is reduced to a methylene group to yield 5-ethylindan.

- **Clemmensen Reduction:** The ketone is heated under reflux with amalgamated zinc ($Zn(Hg)$) in the presence of concentrated hydrochloric acid.
- **Wolff-Kishner Reduction:** The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

Final Purification: The resulting 5-ethylindan would be purified by distillation under reduced pressure.

Visualizing the Synthetic Workflow

The logical flow of this proposed synthesis is depicted in the following diagram:

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